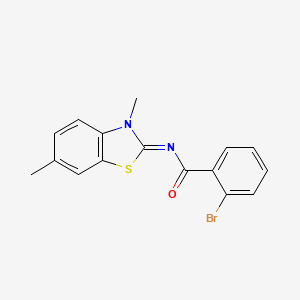

2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic system with a benzene ring fused to a thiazole ring . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, like the compound , can be achieved through various methods. One efficient and simple protocol involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . In this method, all of the 2-amino-substituted benzothiazoles were obtained in high to excellent yields and short reaction times under mild conditions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by the substituents on the thiazole ring. These substituents can affect the biological outcomes to a great extent . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Benzothiazole derivatives have diverse chemical reactivities. They are extensively studied and found to have a broad spectrum of biological activities . For example, 6-trifluoromethoxy-2-benzothiazolamine was found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the substituents on the thiazole ring. They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives have shown promising antimicrobial properties . They can be used in the development of new drugs to combat various microbial infections.

Antiretroviral Applications

Thiazole derivatives have been used in the development of antiretroviral drugs . For example, ritonavir, an antiretroviral medication used to treat and prevent the HIV/AIDS, contains a thiazole moiety .

Antifungal Applications

Thiazole derivatives have also been used in the development of antifungal drugs . An example is abafungin, which is used to treat a variety of fungal infections .

Anticancer Applications

Thiazole derivatives have been studied for their potential anticancer effects . Tiazofurin, a thiazole-containing compound, is used in cancer treatment .

Anti-Alzheimer Applications

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They can be used to develop drugs that slow the progression of this neurodegenerative disorder .

Antihypertensive Applications

Thiazole derivatives have been used in the development of antihypertensive drugs . These drugs help lower blood pressure and reduce the risk of heart disease .

Antioxidant Applications

Thiazole derivatives have demonstrated antioxidant properties . They can be used in the development of drugs that protect the body from damage caused by harmful molecules known as free radicals .

Hepatoprotective Applications

Thiazole derivatives have shown hepatoprotective activities . They can be used in the development of drugs that protect the liver from damage .

Mechanism of Action

properties

IUPAC Name |

2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYULUBJNFCHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)